molecular formula C12H7ClN2O3S3 B2769922 4-Chlorophenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate CAS No. 338400-15-0

4-Chlorophenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate

Cat. No.: B2769922
CAS No.: 338400-15-0
M. Wt: 358.83
InChI Key: IETIXCTWOMDKAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorophenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate typically involves the formation of the thiadiazole ring followed by the introduction of the chlorophenyl and thiophenesulfonate groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiadiazole ring. The chlorophenyl group can be introduced through electrophilic aromatic substitution reactions, while the thiophenesulfonate group can be added via sulfonation reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions under controlled conditions. The use of catalysts, solvents, and specific reaction temperatures and pressures are crucial to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to thiadiazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the chlorophenyl and thiophenesulfonate groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-Chlorophenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to disrupt cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity and disrupting cellular processes. This compound may also interfere with DNA replication and repair mechanisms, leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole derivatives: Known for their antimicrobial and anticancer activities.

    1,2,4-Thiadiazole derivatives: Studied for their anti-inflammatory and anticonvulsant properties.

    1,2,5-Thiadiazole derivatives: Investigated for their potential as antiviral and antitubercular agents.

Uniqueness

4-Chlorophenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(4-chlorophenyl) 5-(thiadiazol-4-yl)thiophene-2-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2O3S3/c13-8-1-3-9(4-2-8)18-21(16,17)12-6-5-11(20-12)10-7-19-15-14-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETIXCTWOMDKAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OS(=O)(=O)C2=CC=C(S2)C3=CSN=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.